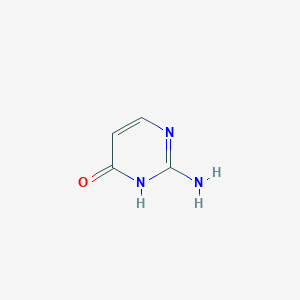

Isocytosine

Übersicht

Beschreibung

Es ist eine nicht-natürliche Nukleobase, die in umgekehrter Watson-Crick-Manier mit natürlichem Guanin oder in normaler Weise mit nicht-natürlichem Isoguanin paart . Isocytosin wird in Studien über unnatürliche Nukleinsäureanaloga und als Nukleobase der Hachimoji-RNA verwendet .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Isocytosin kann aus Guanidin und Apfelsäure synthetisiert werden . Eine weitere Methode beinhaltet die Festphasensynthese von Isocytosinderivaten, die die Immobilisierung von 2-Thiothymin an einem Merrifield-Harz, die Oxidation zum Sulfon und die Aminolyse unter milden Bedingungen umfasst .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Isocytosin sind nicht umfassend dokumentiert. Die oben erwähnte Festphasensynthesemethode könnte aufgrund ihrer Effizienz und milden Reaktionsbedingungen für die Produktion im großen Maßstab angepasst werden .

Arten von Reaktionen:

Substitution: Isocytosin kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Synthese seiner Derivate.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: m-Chlorperbenzoesäure für Oxidationsreaktionen.

Aminolyse: Überschüssiges Amin in wasserfreiem Tetrahydrofuran (THF) für Aminolysereaktionen.

Hauptprodukte:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isocytosine can be synthesized from guanidine and malic acid . Another method involves the solid-phase synthesis of this compound derivatives, which includes the immobilization of 2-thiothymine on a Merrifield resin, oxidation to the sulfone, and aminolysis under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the solid-phase synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and mild reaction conditions .

Types of Reactions:

Substitution: this compound can participate in substitution reactions, especially in the synthesis of its derivatives.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloro-perbenzoic acid for oxidation reactions.

Aminolysis: Excess amine in anhydrous tetrahydrofuran (THF) for aminolysis reactions.

Major Products:

Sulfones: Formed during the oxidation of immobilized this compound derivatives.

This compound Derivatives: Various derivatives can be synthesized through substitution and aminolysis reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Therapy

Isocytosine has been investigated for its potential in cancer therapy through a gene-directed enzyme-prodrug therapy (GDEPT) approach. The compound 5-fluorothis compound (5-FIC) is converted into the cytotoxic agent 5-fluorouracil (5-FU) by this compound-specific deaminases (ICDs). A notable study characterized the this compound-specific deaminase VCZ, revealing its ability to convert 5-FIC into 5-FU effectively. This enzyme/prodrug pair has shown promise in colorectal cancer cell lines, suggesting a novel therapeutic strategy for cancer treatment .

Antiviral Applications

this compound's structural similarity to natural nucleobases positions it as a candidate for antiviral drug development. Its incorporation into nucleic acid structures can enhance the stability and efficacy of antiviral agents, potentially leading to new treatments for viral infections .

Molecular Biology

Hachimoji Nucleic Acids

this compound is one of the building blocks of Hachimoji nucleic acids, which expand the genetic alphabet beyond the traditional four bases. This innovation opens avenues for synthetic biology and biotechnology applications, including the development of new forms of genetic information storage and retrieval systems .

DNA-Compatible Synthesis

Recent advancements have demonstrated the synthesis of this compound scaffolds via DNA-compatible reactions, enhancing its utility in organic synthesis and genetic engineering. This method allows for the incorporation of this compound into DNA strands, facilitating studies on base-pairing properties and genetic encoding .

Photophysical Studies

Excited State Dynamics

Research into the excited state dynamics of this compound has revealed its high photostability and unique deactivation pathways compared to cytosine. Studies utilizing femtosecond time-resolved spectroscopy have shown that solvent interactions significantly influence this compound's excited state behavior. This knowledge is crucial for applications in photonics and materials science, where nucleobases may be integrated into light-harvesting systems .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy using ICDs; antiviral drug development | VCZ/5-FIC pair shows efficacy in colorectal cancer cells |

| Molecular Biology | Building block for Hachimoji nucleic acids; DNA-compatible synthesis | New scaffolds synthesized for genetic engineering |

| Photophysical Studies | Investigation of excited state dynamics; influence of solvents on stability | High photostability and unique deactivation pathways |

Case Studies

-

This compound-Specific Deaminase VCZ

- Objective: To evaluate the therapeutic potential of VCZ in converting 5-FIC to 5-FU.

- Methodology: Structural characterization and in vitro testing on colorectal cancer cell lines.

- Outcome: Demonstrated significant conversion efficiency and potential for clinical application in targeted cancer therapies.

-

Ultrafast Dynamics Study

- Objective: To understand the excited state behavior of this compound.

- Methodology: Employed time-resolved fluorescence and density functional theory calculations.

- Outcome: Identified distinct deactivation pathways influenced by solvent interactions, highlighting its utility in photonic applications.

Wirkmechanismus

Isocytosine exerts its effects through various mechanisms:

Deamination: Catalyzed by cytosine deaminase, converting this compound to uracil.

Gene-Directed Enzyme-Prodrug Therapy: this compound-specific deaminase converts 5-fluorothis compound to a toxic drug in tumor cells, inhibiting their growth.

Vergleich Mit ähnlichen Verbindungen

Cytosine: A natural nucleobase that is an isomer of isocytosine.

Isoguanine: Pairs with this compound in unnatural nucleic acid analogues.

5-Methyl-Isocytosine: A derivative used in studies of base-pairing properties.

Uniqueness: this compound’s ability to pair in a reversed Watson-Crick manner with natural guanine and its role in hachimoji RNA highlight its uniqueness compared to other pyrimidine bases .

Is there anything else you would like to know about this compound or any other compound?

Eigenschaften

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.